molecular formula C18H22N2O4S B2763227 N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034297-40-8

N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Katalognummer B2763227
CAS-Nummer: 2034297-40-8
Molekulargewicht: 362.44
InChI-Schlüssel: JGXBNRHZCJRKSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as FUBPBD, is a synthetic compound that belongs to the piperidine class of drugs. It is a potent and selective agonist of the cannabinoid receptor CB2, which is primarily found in the immune system and peripheral tissues. FUBPBD has attracted significant attention in the scientific community due to its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.

Wissenschaftliche Forschungsanwendungen

PET Imaging of Microglia

One of the remarkable applications of derivatives closely related to N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide is in PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This research signifies the use of such compounds as a noninvasive tool for imaging reactive microglia, disease-associated microglia, and their contributions to neuroinflammation in vivo. Notably, neuroinflammation is a key pathogenic feature in a wide variety of neuropsychiatric disorders including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The developed PET agent shows promise for the development of new therapeutics targeting neuroinflammation, enabling noninvasive, repeatable readouts in patients, and measuring drug target engagement (Horti et al., 2019).

Anti-Acetylcholinesterase Activity

Another application includes the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have been identified as potent inhibitors, with certain derivatives showing significant potential as antidementia agents, underscoring the importance of such chemical structures in developing treatments for cognitive disorders (Sugimoto et al., 1990).

Urotensin-II Receptor Antagonists

Derivatives bearing resemblance to the chemical structure have been synthesized and evaluated as potential urotensin-II receptor antagonists. The study outlines the systematic investigation of SAR of furan-2-carboxamide derivatives, leading to the identification of compounds with potent antagonist activity, showcasing the role of such molecules in therapeutic interventions for diseases involving the urotensin-II receptor (Lim et al., 2019).

Serotonin 4 Receptor Agonists

Furthermore, research into benzamide derivatives as selective serotonin 4 receptor agonists highlights the application of similar chemical structures in enhancing gastrointestinal motility. This indicates the potential of these compounds as novel prokinetic agents, offering insights into the development of treatments for gastrointestinal disorders (Sonda et al., 2004).

Analytical and Spectral Study

Additionally, the analytical and spectral study of furan ring containing organic ligands, including compounds structurally related to N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide, underscores the importance of these chemical structures in medicinal chemistry. This research focuses on the synthesis, characterization, and antimicrobial activity of furan ring containing ligands, demonstrating their significant biological activities and potential in drug development (Patel, 2020).

Eigenschaften

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-25(22,23)20-9-6-16(7-10-20)18(21)19-12-14-2-4-15(5-3-14)17-8-11-24-13-17/h2-5,8,11,13,16H,6-7,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXBNRHZCJRKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.